molecular formula C14H22N2O B11169523 4-(dimethylamino)-N-(pentan-3-yl)benzamide

4-(dimethylamino)-N-(pentan-3-yl)benzamide

Cat. No.: B11169523
M. Wt: 234.34 g/mol
InChI Key: GWWRYRIVACFZQS-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(pentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dimethylamino group attached to the benzene ring and a pentan-3-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(pentan-3-yl)benzamide can be achieved through a multi-step process:

    Preparation of 4-(dimethylamino)benzoic acid: This can be synthesized by the nitration of dimethylaniline followed by reduction and subsequent carboxylation.

    Formation of 4-(dimethylamino)benzoyl chloride: The 4-(dimethylamino)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The final step involves the reaction of 4-(dimethylamino)benzoyl chloride with pentan-3-ylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(pentan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the para position relative to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the benzamide.

Scientific Research Applications

4-(dimethylamino)-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)-N-(butan-2-yl)benzamide
  • 4-(dimethylamino)-N-(hexan-4-yl)benzamide
  • 4-(methylamino)-N-(pentan-3-yl)benzamide

Uniqueness

4-(dimethylamino)-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the dimethylamino and pentan-3-yl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-(dimethylamino)-N-pentan-3-ylbenzamide

InChI

InChI=1S/C14H22N2O/c1-5-12(6-2)15-14(17)11-7-9-13(10-8-11)16(3)4/h7-10,12H,5-6H2,1-4H3,(H,15,17)

InChI Key

GWWRYRIVACFZQS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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